(E)-but-2-enedioic acid;8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one
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Overview
Description
(E)-but-2-enedioic acid;8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-1-thia-4,8-diazaspiro[45]decan-3-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the benzodioxin ring: This can be achieved through a cyclization reaction involving a suitable dihydroxybenzene derivative and an appropriate dihalide.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under controlled conditions.
Spirocyclic ring formation: This is a critical step that requires precise control of reaction conditions to ensure the correct formation of the spirocyclic structure.
Final coupling reactions: These involve the coupling of the intermediate products to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at positions where functional groups are present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(E)-but-2-enedioic acid;8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research may focus on its potential therapeutic applications, such as its use as a drug candidate for treating various diseases.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
(E)-but-2-enedioic acid derivatives: Compounds with similar structures but different substituents.
Benzodioxin derivatives: Compounds that share the benzodioxin ring structure.
Trifluoromethylphenyl compounds: Compounds containing the trifluoromethylphenyl group.
Uniqueness
What sets (E)-but-2-enedioic acid;8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-1-thia-4,8-diazaspiro[45]decan-3-one apart is its unique combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
24868-63-1 |
---|---|
Molecular Formula |
C27H27F3N2O7S |
Molecular Weight |
580.6 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C23H23F3N2O3S.C4H4O4/c24-23(25,26)16-4-3-5-17(12-16)28-21(29)15-32-22(28)8-10-27(11-9-22)13-18-14-30-19-6-1-2-7-20(19)31-18;5-3(6)1-2-4(7)8/h1-7,12,18H,8-11,13-15H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
DMHZHTZFDQACQE-WLHGVMLRSA-N |
Isomeric SMILES |
C1CN(CCC12N(C(=O)CS2)C3=CC=CC(=C3)C(F)(F)F)CC4COC5=CC=CC=C5O4.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1CN(CCC12N(C(=O)CS2)C3=CC=CC(=C3)C(F)(F)F)CC4COC5=CC=CC=C5O4.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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